molecular formula C17H18F3N3O3 B1680188 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 154992-24-2

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No. B1680188
M. Wt: 369.34 g/mol
InChI Key: ARBYGDBJECGMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107488

Procedure details

300 ml of dimethylformamide and 100 g of the product of Example 3 are introduced at 20°/22° C. and the reaction medium is maintained under agitation at this temperature for approximately 5 minutes then 98.5 g of 4-bromobutyl acetate then 20 g of soda are added and the whole is maintained under agitation and under a nitrogen atmosphere at +20°/+22° C. for approximately 22 hours. While maintaining agitation, at this temperature, 20 g of soda is added then over approximately 5 minutes 400 ml of methanol is added and the whole is maintained in this way for 1 hour. While leaving the temperature to rise, 500 ml of demineralized water at +20° C. is introduced under agitation, then the reaction medium is placed under agitation, 500 ml of demineralized water is added at +20° C. and the whole is maintained under agitation for 1 hour at 25°/30° C., then cooled down under agitation to +0°/+5° C., and maintained for 2 hours, followed by separating, washing with 4×100 ml of demineralized water and drying. Purification is carried out by adding 696 ml of methylene chloride at 20°/22° C. and washing with 3×232 ml of demineralized water then drying, 5.8 g of supra black is added, the medium is maintained under agitation at 20°±2° C. for 2 hours followed by filtering and rinsing with 2×116 ml of methylene chloride. After concentrating under agitation, 116 ml of denat. ethanol toluene is added at 20° C. then 174 ml of demineralized water is added. The reaction medium is cooled down under agitation to 20°/22° C., maintained under agiatation for 2 hours at this temperature then cooled down to 0°±2° C. and maintained for 1 hour under these conditions, followed by separating, washing with 2×58 ml of ethanol with 50% water at 0°/+2° C. and drying. In this way 111.5 g of expected product (white powder) is obtained. M.p.=102° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:14]=2)[C:9](=[O:25])[NH:8]1.C([O:30][CH2:31][CH2:32][CH2:33][CH2:34]Br)(=O)C.CO>O>[CH3:6][C:7]1([CH3:26])[C:11](=[O:12])[N:10]([C:13]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[C:15]([C:21]([F:24])([F:22])[F:23])[CH:14]=2)[C:9](=[O:25])[N:8]1[CH2:34][CH2:33][CH2:32][CH2:31][OH:30]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 g
Type
reactant
Smiles
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
Step Two
Name
Quantity
98.5 g
Type
reactant
Smiles
C(C)(=O)OCCCCBr
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is maintained under agitation at this temperature for approximately 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the whole is maintained under agitation and under a nitrogen atmosphere at +20°/+22° C. for approximately 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining agitation
ADDITION
Type
ADDITION
Details
at this temperature, 20 g of soda is added
TEMPERATURE
Type
TEMPERATURE
Details
the whole is maintained in this way for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
While leaving the temperature
ADDITION
Type
ADDITION
Details
is added at +20° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled down under agitation to +0°/+5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
by separating
WASH
Type
WASH
Details
washing with 4×100 ml of demineralized water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
Purification
ADDITION
Type
ADDITION
Details
by adding 696 ml of methylene chloride at 20°/22° C.
WASH
Type
WASH
Details
washing with 3×232 ml of demineralized water
CUSTOM
Type
CUSTOM
Details
then drying
ADDITION
Type
ADDITION
Details
5.8 g of supra black is added
TEMPERATURE
Type
TEMPERATURE
Details
the medium is maintained under agitation at 20°±2° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
rinsing with 2×116 ml of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under agitation, 116 ml of denat
ADDITION
Type
ADDITION
Details
ethanol toluene is added at 20° C.
ADDITION
Type
ADDITION
Details
174 ml of demineralized water is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled down under agitation to 20°/22° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained under agiatation for 2 hours at this temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down to 0°±2° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour under these conditions
Duration
1 h
CUSTOM
Type
CUSTOM
Details
by separating
WASH
Type
WASH
Details
washing with 2×58 ml of ethanol with 50% water at 0°/+2° C.
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC1(N(C(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)CCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 111.5 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.